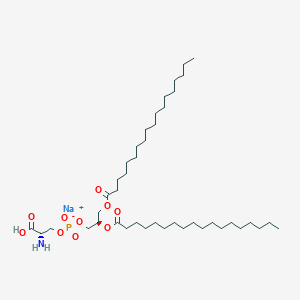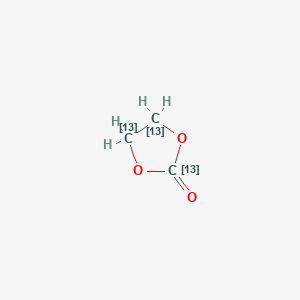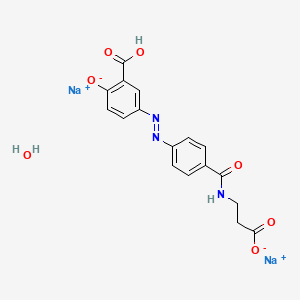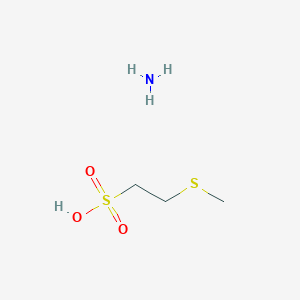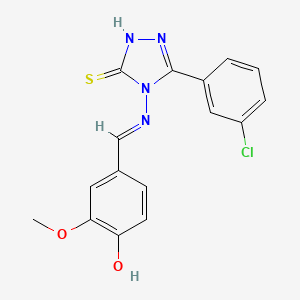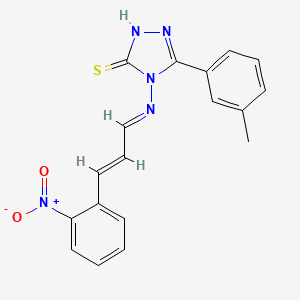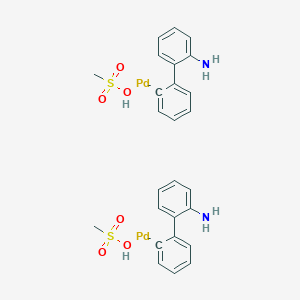![molecular formula C26H26FeO2PPd- B12055171 {2-[(alpha-Methyl)diphenylphosphinomethyl]ferrocenyl}palladium(II) acetate](/img/structure/B12055171.png)
{2-[(alpha-Methyl)diphenylphosphinomethyl]ferrocenyl}palladium(II) acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-[(alpha-Methyl)diphenylphosphinomethyl]ferrocenyl}palladium(II) acetate is a complex organometallic compound that features a palladium center coordinated to a ferrocene moiety and a diphenylphosphine ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(alpha-Methyl)diphenylphosphinomethyl]ferrocenyl}palladium(II) acetate typically involves the reaction of a ferrocene derivative with a palladium precursor. One common method involves the following steps:
Preparation of the Ferrocene Derivative: The ferrocene derivative is synthesized by reacting ferrocene with a suitable phosphine ligand, such as diphenylphosphine, under inert conditions.
Formation of the Palladium Complex: The ferrocene derivative is then reacted with a palladium(II) acetate precursor in the presence of a base, such as triethylamine, to form the desired palladium complex.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
{2-[(alpha-Methyl)diphenylphosphinomethyl]ferrocenyl}palladium(II) acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the palladium center is oxidized to a higher oxidation state.
Reduction: Reduction reactions can reduce the palladium center to a lower oxidation state.
Substitution: The compound can participate in substitution reactions, where ligands around the palladium center are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. Reactions are typically carried out under mild conditions.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used. Reactions are often conducted under inert atmospheres.
Substitution: Ligand exchange reactions can be facilitated by using coordinating solvents like acetonitrile or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction may produce palladium(0) species. Substitution reactions can result in the formation of new palladium complexes with different ligands.
科学的研究の応用
{2-[(alpha-Methyl)diphenylphosphinomethyl]ferrocenyl}palladium(II) acetate has a wide range of scientific research applications:
Catalysis: The compound is used as a catalyst in various organic transformations, including cross-coupling reactions, hydrogenation, and carbonylation.
Material Science: It is employed in the synthesis of advanced materials, such as conductive polymers and nanomaterials.
Biological Studies: The compound’s unique structure allows it to be used in studies related to bioinorganic chemistry and metalloprotein interactions.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anticancer drugs.
作用機序
The mechanism of action of {2-[(alpha-Methyl)diphenylphosphinomethyl]ferrocenyl}palladium(II) acetate involves the coordination of the palladium center to various substrates, facilitating catalytic transformations. The ferrocene moiety provides stability and electronic properties that enhance the reactivity of the palladium center. The diphenylphosphine ligand further modulates the electronic environment, allowing for precise control over the catalytic activity. Molecular targets and pathways involved include the activation of carbon-carbon and carbon-heteroatom bonds, making it a versatile catalyst in organic synthesis.
類似化合物との比較
Similar Compounds
{2-[1-(Diphenylphosphino)ethyl]ferrocenyl}palladium(II) acetate: Similar in structure but with a different phosphine ligand.
1,1’-Bis(diphenylphosphino)ferrocene palladium(II) chloride: Another palladium-ferrocene complex with different ligands.
Ferrocenylmethylpalladium(II) acetate: A simpler ferrocene-palladium complex without the diphenylphosphine ligand.
Uniqueness
{2-[(alpha-Methyl)diphenylphosphinomethyl]ferrocenyl}palladium(II) acetate is unique due to the presence of the alpha-methyl group on the diphenylphosphine ligand, which provides steric and electronic effects that enhance its catalytic properties. The combination of the ferrocene moiety and the palladium center also imparts unique stability and reactivity, making it a valuable compound in various research applications.
特性
分子式 |
C26H26FeO2PPd- |
|---|---|
分子量 |
563.7 g/mol |
InChI |
InChI=1S/C19H17P.C5H5.C2H4O2.Fe.Pd/c1-16(17-10-8-9-11-17)20(18-12-4-2-5-13-18)19-14-6-3-7-15-19;1-2-4-5-3-1;1-2(3)4;;/h2-10,12-16H,1H3;1-5H;1H3,(H,3,4);;/q-1;;;; |
InChIキー |
URGGBGMBOXZPHY-UHFFFAOYSA-N |
正規SMILES |
CC([C]1[CH][CH][CH][C-]1)P(C2=CC=CC=C2)C3=CC=CC=C3.CC(=O)O.[CH]1[CH][CH][CH][CH]1.[Fe].[Pd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


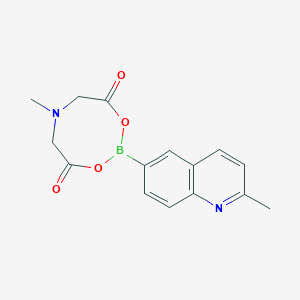
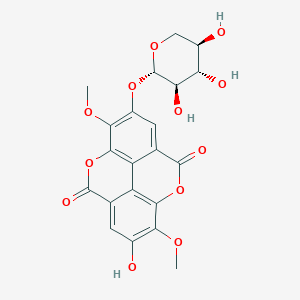
![2-(4-Chlorophenyl)-2-oxoethyl 6-methyl-2-[4-(4-propylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12055100.png)


![Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12055116.png)
